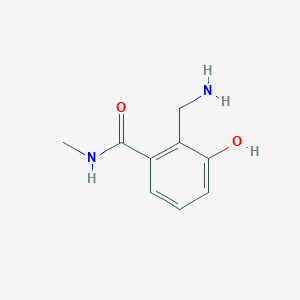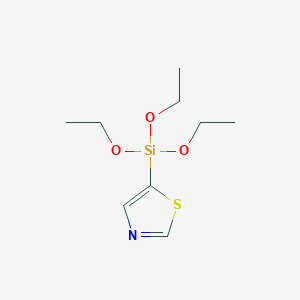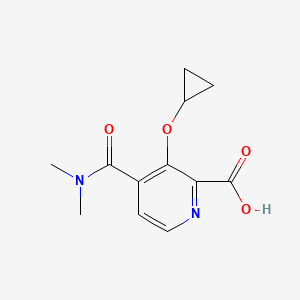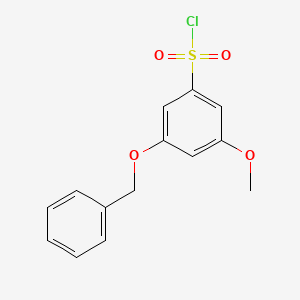
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-(benzyloxy)-5-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Electrophiles: Nitronium ion (NO2+), halogens (Cl2, Br2), acyl chlorides (RCOCl)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Aldehydes and Carboxylic Acids: Formed by oxidation of benzyloxy and methoxy groups
Applications De Recherche Scientifique
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and biological applications to modify or label target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-4-methoxybenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific reactivity and properties. The combination of these functional groups allows for selective reactions and modifications that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C14H13ClO4S |
|---|---|
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
3-methoxy-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO4S/c1-18-12-7-13(9-14(8-12)20(15,16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
RZFILKDDIXNHCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)







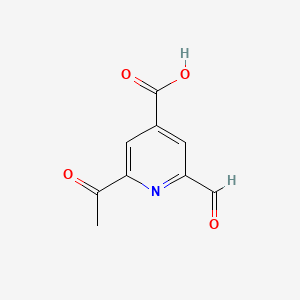
![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
